Cas no 41373-39-1 ([(2S)-2-piperidyl]methanol)
[(2S)-2-piperidyl]methanol Chemical and Physical Properties
Names and Identifiers
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- (2S)-2-Piperidinemethanol
- ((S)-Piperidin-2-yl)methanol
- (S)-Piperidin-2-ylmethanol
- (2S)-2-Piperidinemethanol HCl
- [(2S)-piperidin-2-yl]methanol
- 2-Piperidinemethanol, (2S)-
- (2S)-piperidin-2-ylmethanol
- (S)-Piperidine-2-methanol
- (S)-2-HYDROXYMETHYLPIPERIDINE
- Pipecolinol
- (S)-piperidin-2ylmethanol
- PRAYXGYYVXRDDW-LURJTMIESA-N
- (S)?-?1-?Piperidin-?2-?ylmethanol
- AB0066036
- Z4726
- ST24020874
- [(2S)-2-piperidyl]methanol
-
- MDL: MFCD11036291
- Inchi: 1S/C6H13NO/c8-5-6-3-1-2-4-7-6/h6-8H,1-5H2/t6-/m0/s1
- InChI Key: PRAYXGYYVXRDDW-LURJTMIESA-N
- SMILES: OC[C@@H]1CCCCN1
Computed Properties
- Exact Mass: 335.99100
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 65.5
- Topological Polar Surface Area: 32.299
Experimental Properties
- PSA: 61.69000
- LogP: 3.44860
[(2S)-2-piperidyl]methanol Security Information
- Hazard Statement: H302-H315-H319-H335
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
[(2S)-2-piperidyl]methanol Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
[(2S)-2-piperidyl]methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PJ499-5g |
[(2S)-2-piperidyl]methanol |
41373-39-1 | 97% | 5g |
1216.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PJ499-1g |
[(2S)-2-piperidyl]methanol |
41373-39-1 | 97% | 1g |
304.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PJ499-200mg |
[(2S)-2-piperidyl]methanol |
41373-39-1 | 97% | 200mg |
82.0CNY | 2021-08-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S845518-5g |
(S)-Piperidin-2-ylmethanol |
41373-39-1 | 97% | 5g |
¥840.00 | 2022-09-28 | |
| Fluorochem | 230468-1g |
S)-Piperidin-2-ylmethanol |
41373-39-1 | 95% | 1g |
£42.00 | 2022-02-28 | |
| Fluorochem | 230468-5g |
S)-Piperidin-2-ylmethanol |
41373-39-1 | 95% | 5g |
£127.00 | 2022-02-28 | |
| Fluorochem | 230468-10g |
S)-Piperidin-2-ylmethanol |
41373-39-1 | 95% | 10g |
£204.00 | 2022-02-28 | |
| Fluorochem | 230468-25g |
S)-Piperidin-2-ylmethanol |
41373-39-1 | 95% | 25g |
£480.00 | 2022-02-28 | |
| Chemenu | CM179166-5g |
((S)-Piperidin-2-yl)methanol |
41373-39-1 | 97% | 5g |
$184 | 2021-08-05 | |
| Chemenu | CM179166-10g |
((S)-Piperidin-2-yl)methanol |
41373-39-1 | 97% | 10g |
$290 | 2021-08-05 |
[(2S)-2-piperidyl]methanol Suppliers
[(2S)-2-piperidyl]methanol Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on [(2S)-2-piperidyl]methanol
Chemical Profile of [(2S)-2-piperidyl)methanol (CAS No. 41373-39-1)
[(2S)-2-piperidyl)methanol, identified by its Chemical Abstracts Service Number (CAS No.) 41373-39-1, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the piperidine derivative family, which is well-known for its broad range of biological activities and applications in drug development. The stereochemical configuration at the 2-position, specifically the (S)-configuration, plays a crucial role in determining its pharmacological properties and interactions with biological targets.
The molecular structure of [(2S)-2-piperidyl)methanol consists of a piperidine ring substituted with a hydroxymethyl group at the 2-position. This structural feature makes it a versatile intermediate in the synthesis of various pharmacologically active molecules. Piperidine derivatives are widely recognized for their role in modulating enzyme activities, receptor binding, and other critical biological processes. The presence of the hydroxymethyl group enhances its reactivity, making it a valuable building block in organic synthesis and drug design.
In recent years, there has been growing interest in the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The (S)-configuration of [(2S)-2-piperidyl)methanol aligns with this trend, as stereochemistry often dictates the pharmacokinetic and pharmacodynamic properties of a drug. Research has demonstrated that enantiomerically pure compounds can exhibit distinct biological activities, necessitating precise control over their stereochemical purity during synthesis and purification.
The pharmaceutical industry has leveraged [(2S)-2-piperidyl)methanol as a key intermediate in the synthesis of several therapeutic agents. Its structural motif is frequently incorporated into drug molecules targeting neurological disorders, cardiovascular diseases, and infectious diseases. For instance, studies have shown that derivatives of this compound exhibit potential neuroprotective properties, making them candidates for treating conditions such as Alzheimer's disease and Parkinson's disease. The hydroxymethyl group also facilitates further functionalization, allowing chemists to tailor the molecule for specific biological applications.
Advances in synthetic methodologies have enabled more efficient and scalable production of [(2S)-2-piperidyl)methanol. Techniques such as asymmetric hydrogenation and enzymatic resolution have been employed to achieve high enantiomeric purity with minimal environmental impact. These innovations not only improve the cost-effectiveness of drug production but also align with global sustainability goals. The ability to produce this compound in large quantities with high purity underscores its importance in modern pharmaceutical manufacturing.
The biological activity of [(2S)-2-piperidyl)methanol has been extensively studied in various preclinical models. Research indicates that it interacts with multiple biological targets, including enzymes and receptors involved in metabolic pathways. Its ability to modulate these pathways suggests potential therapeutic applications in managing metabolic disorders such as diabetes and obesity. Additionally, its interaction with neurotransmitter systems makes it a promising candidate for developing treatments for central nervous system disorders.
In conclusion, [(2S)-2-piperidyl)methanol (CAS No. 41373-39-1) is a multifaceted compound with significant implications in pharmaceutical chemistry and medicinal biology. Its unique structural features, coupled with its stereochemical purity, make it an invaluable intermediate in drug development. As research continues to uncover new applications for this compound, its role in addressing various health challenges is likely to expand further.
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